molecular formula C15H11NO B15067808 1-(Benzo[h]quinolin-4-yl)ethan-1-one CAS No. 646058-71-1

1-(Benzo[h]quinolin-4-yl)ethan-1-one

Cat. No.: B15067808
CAS No.: 646058-71-1
M. Wt: 221.25 g/mol
InChI Key: UYUHKSJRHGFLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[h]quinolin-4-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a benzo[h]quinoline moiety, which is a fused ring system consisting of a benzene ring and a quinoline ring, attached to an ethanone group. The unique structure of 1-(Benzo[h]quinolin-4-yl)ethanone makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-(Benzo[h]quinolin-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzophenone with acetic anhydride under acidic conditions to form the desired product. Another approach includes the cyclization of 2-aminobenzophenone derivatives with appropriate reagents to yield the benzo[h]quinoline core, followed by acetylation to introduce the ethanone group .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

1-(Benzo[h]quinolin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives with oxidized functional groups.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.

Scientific Research Applications

1-(Benzo[h]quinolin-4-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in studies investigating the biological activities of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.

    Medicine: Research on 1-(Benzo[h]quinolin-4-yl)ethanone includes its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzo[h]quinolin-4-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the quinoline derivative.

Comparison with Similar Compounds

1-(Benzo[h]quinolin-4-yl)ethanone can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the ethanone group but shares the quinoline core structure.

    2-Quinolone: A derivative with a carbonyl group at the 2-position, known for its antimicrobial properties.

    4-Hydroxyquinoline: A hydroxylated derivative with significant biological activity, including antibacterial and antifungal effects.

The uniqueness of 1-(Benzo[h]quinolin-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

1-(Benzo[h]quinolin-4-yl)ethan-1-one, a compound belonging to the class of benzo[h]quinolines, has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzo[h]quinoline moiety attached to an ethanone group. This structure is pivotal for its biological interactions and activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzo[h]quinoline derivatives, including this compound. The compound has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Lines Tested :
    • Human skin cancer (G361)
    • Lung cancer (H460)
    • Breast cancer (MCF7)
    • Colon cancer (HCT116)

The results indicated that certain derivatives exhibited IC50 values ranging from 4.7 to 7.6 μM , indicating potent cytotoxicity against these cancer cell lines .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of oxidative stress leading to DNA damage.
  • Inhibition of cyclin-dependent kinases (CDK2), which are critical for cell cycle progression.
  • Potential interaction with aromatase, influencing estrogen metabolism .

Case Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of various benzo[h]quinoline derivatives found that those with specific functional groups showed enhanced activity against G361 and HCT116 cell lines. The study utilized the MTT assay to quantify cell viability post-treatment, confirming the compound's effectiveness .

Case Study 2: Molecular Docking Studies

Molecular docking studies revealed that this compound could effectively bind to the active sites of target proteins such as CDK2 and aromatase. This binding is crucial for its role in inhibiting cancer cell proliferation .

Table 1: Cytotoxicity of Benzo[h]quinoline Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundG3615.0CDK2 inhibition, oxidative stress
Derivative AH4606.2Aromatase inhibition
Derivative BMCF74.7DNA damage induction
Derivative CHCT1167.6Cell cycle arrest

Properties

CAS No.

646058-71-1

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

1-benzo[h]quinolin-4-ylethanone

InChI

InChI=1S/C15H11NO/c1-10(17)12-8-9-16-15-13-5-3-2-4-11(13)6-7-14(12)15/h2-9H,1H3

InChI Key

UYUHKSJRHGFLEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=CC=CC=C3C2=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.